((2-Methoxyphenyl)ethynyl)triMethylsilane
Overview
Description
((2-Methoxyphenyl)ethynyl)trimethylsilane: is an organosilicon compound with the molecular formula C12H16OSi. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 2-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Methoxyphenyl)ethynyl)trimethylsilane typically involves the reaction of 2-iodoanisole with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as triethylamine to facilitate the coupling reaction. The general reaction scheme is as follows:
2-Iodoanisole+TrimethylsilylacetylenePd catalyst, basethis compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: ((2-Methoxyphenyl)ethynyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Cross-Coupling Reactions: It participates in Sonogashira coupling reactions to form carbon-carbon bonds.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions to form cyclic structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as triethylamine, used to deprotonate and activate the reactants.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Substituted Phenylacetylenes: Formed through substitution reactions.
Cycloaddition Products: Formed through cycloaddition reactions with various dienes and azides.
Scientific Research Applications
Chemistry: ((2-Methoxyphenyl)ethynyl)trimethylsilane is widely used in organic synthesis for the formation of complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, the compound is used to synthesize bioactive molecules that can interact with specific biological targets
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials. Its ability to form stable carbon-silicon bonds makes it valuable in materials science.
Mechanism of Action
The mechanism by which ((2-Methoxyphenyl)ethynyl)trimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl group stabilizes the ethynyl group, making it a versatile intermediate in organic synthesis. The compound can interact with various molecular targets, including enzymes and receptors, depending on the specific bioactive molecule synthesized from it.
Comparison with Similar Compounds
Ethynyltrimethylsilane: Similar in structure but lacks the 2-methoxyphenyl group.
(4-Methoxyphenyl)trimethylsilane: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness: ((2-Methoxyphenyl)ethynyl)trimethylsilane is unique due to the presence of both the ethynyl and 2-methoxyphenyl groups, which confer specific reactivity and stability. This makes it a valuable compound in synthetic chemistry for the construction of complex molecules.
Properties
IUPAC Name |
2-(2-methoxyphenyl)ethynyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OSi/c1-13-12-8-6-5-7-11(12)9-10-14(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAJPTRCGNBCPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408709 | |
Record name | [(2-Methoxyphenyl)ethynyl](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40230-91-9 | |
Record name | [(2-Methoxyphenyl)ethynyl](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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